![molecular formula C21H18N4O3S B2357509 Benzo[d]thiazol-2-yl(3-(3-(2-méthoxybenzyle)-1,2,4-oxadiazol-5-yl)azétidin-1-yl)méthanone CAS No. 1396806-65-7](/img/structure/B2357509.png)

Benzo[d]thiazol-2-yl(3-(3-(2-méthoxybenzyle)-1,2,4-oxadiazol-5-yl)azétidin-1-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

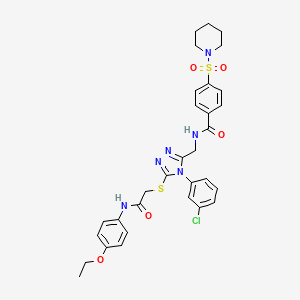

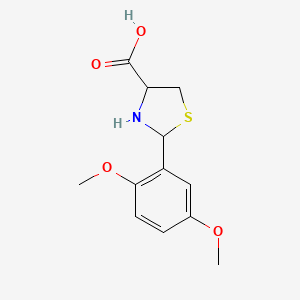

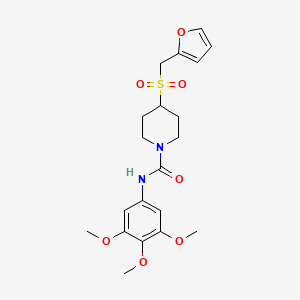

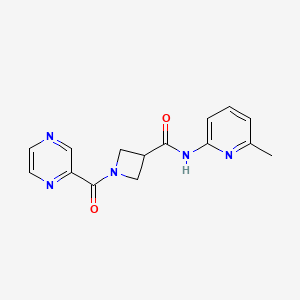

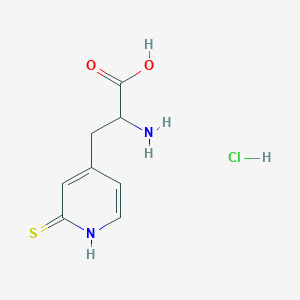

Benzo[d]thiazol-2-yl(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H18N4O3S and its molecular weight is 406.46. The purity is usually 95%.

BenchChem offers high-quality Benzo[d]thiazol-2-yl(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[d]thiazol-2-yl(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Des chercheurs ont synthétisé des composés antituberculeux à base de benzothiazole. Ces molécules présentent une activité inhibitrice contre Mycobacterium tuberculosis (M. tuberculosis). La synthèse implique diverses voies telles que le couplage diazoïque, la condensation de Knoevenagel, la réaction de Biginelli et l'irradiation micro-ondes .

- Des dérivés de 1-(benzo[d]thiazol-2-yl)-3-(aryl substitué)urée ont été conçus et synthétisés comme agents antiparkinsoniens potentiels. Les chercheurs visent à améliorer le profil pharmacologique, en particulier dans la catalepsie induite par l'halopéridol et le stress oxydatif chez la souris .

- Les dérivés de benzo[d]thiazole-2-thiol se sont avérés prometteurs en tant qu'agents anticancéreux. Par exemple, un dérivé a induit un arrêt en phase S, modulé les protéines pro-apoptotiques et anti-apoptotiques, activé la caspase-3 et perturbé la fonction mitochondriale, conduisant à l'apoptose cellulaire .

- La détection de quorum bactérienne joue un rôle dans la formation de biofilm, la virulence et la pathogenèse. De nouveaux composés qui inhibent la détection de quorum sans agir comme des antibiotiques sont en cours d'exploration. Les dérivés de benzo[d]thiazole-2-thiol pourraient présenter un potentiel dans ce domaine .

Composés antituberculeux

Agents antiparkinsoniens

Propriétés anticancéreuses

Inhibition de la détection de quorum

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been reported to interact with their targets and induce changes that lead to their anti-tubercular activity .

Biochemical Pathways

Benzothiazole derivatives have been associated with the inhibition of the growth of mycobacterium tuberculosis , suggesting they may interfere with the biochemical pathways essential for the survival and proliferation of these bacteria.

Result of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting they may induce cellular changes that inhibit the growth of mycobacterium tuberculosis .

Propriétés

IUPAC Name |

1,3-benzothiazol-2-yl-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S/c1-27-16-8-4-2-6-13(16)10-18-23-19(28-24-18)14-11-25(12-14)21(26)20-22-15-7-3-5-9-17(15)29-20/h2-9,14H,10-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEORRUPQPCRYCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-5-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2357427.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2357435.png)

![3-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2357440.png)

![7-hydroxy-N-(3-(2-methylpiperidin-1-yl)propyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357441.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorophenethyl)propane-1-sulfonamide](/img/structure/B2357444.png)

![2-Chloro-N-[(4-fluoro-3-methylphenyl)methyl]-N-[(1-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B2357448.png)